

# Tyrphostin AG-494: A Comparative Guide to its Kinase Specificity Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor Tyrphostin **AG-494** with alternative compounds, supported by available experimental data. The information is intended to assist researchers in evaluating its suitability for their studies.

## **Introduction to Tyrphostin AG-494**

Tyrphostin **AG-494** is a member of the tyrphostin family of protein kinase inhibitors. While initially investigated as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), subsequent research has revealed a broader inhibitory profile, encompassing other kinase families. This guide explores the known kinase targets of **AG-494** and compares its specificity to other relevant kinase inhibitors, particularly those targeting the Janus kinase (JAK) family, given the activity of its close analog, AG-490, against JAK2.

# Kinase Inhibition Profile of Tyrphostin AG-494 and Comparators

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for Tyrphostin **AG-494** and selected alternative kinase inhibitors. It is important to note that comprehensive kinase panel screening data for Tyrphostin **AG-494** is not widely available in the public domain. The data presented here is compiled from various sources.



| Kinase Target | Tyrphostin AG-<br>494 IC50 (μM)           | Tyrphostin AG-<br>490 IC50 (μM) | Fedratinib<br>IC50 (nM)                          | Pacritinib IC50<br>(nM)                   |
|---------------|-------------------------------------------|---------------------------------|--------------------------------------------------|-------------------------------------------|
| EGFR          | 0.7 - 1.2[1][2][3]                        | 0.1[4][5][6]                    | -                                                | -                                         |
| ErbB2 (HER2)  | 39[1]                                     | 13.5[4][6][7][8]                | -                                                | -                                         |
| PDGF-R        | 6[1]                                      | -                               | -                                                | -                                         |
| CDK2          | Activity confirmed, IC50 not specified[9] | -                               | -                                                | -                                         |
| JAK1          | -                                         | -                               | >105 (35-fold<br>selective for<br>JAK2)[10][11]  | >1000 (inactive<br>at 100 nM)[12]<br>[13] |
| JAK2          | -                                         | ~10[4][6][7]                    | 3[10][11]                                        | <50[12]                                   |
| JAK2 V617F    | -                                         | -                               | -                                                | <50[12][13]                               |
| JAK3          | -                                         | 20[7]                           | >405 (135-fold<br>selective for<br>JAK2)[10][11] | -                                         |
| TYK2          | -                                         | -                               | >1002 (334-fold<br>selective for<br>JAK2)[11]    | -                                         |
| FLT3          | -                                         | -                               | 15[10][11]                                       | <50[12][13][14]                           |
| CSF1R         | -                                         | -                               | -                                                | <50[12]                                   |
| IRAK1         | -                                         | -                               | -                                                | <50[12]                                   |

Note: A hyphen (-) indicates that data was not readily available. The IC50 values can vary depending on the specific assay conditions.

# **Signaling Pathway Inhibition**

Tyrphostin **AG-494** and its analogs, along with other JAK2 inhibitors, primarily interfere with the JAK-STAT signaling pathway, a critical pathway for cytokine signaling and cellular processes



like proliferation and inflammation.



Click to download full resolution via product page



Caption: Inhibition of the JAK-STAT pathway by **AG-494** and alternatives.

## **Experimental Methodologies**

The data presented in this guide is typically generated using in vitro kinase assays. Below are generalized protocols for biochemical and cellular kinase assays that are commonly employed for inhibitor profiling.

### **Biochemical Kinase Assay (In Vitro)**

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

- Reagents and Preparation:
  - Purified recombinant kinase.
  - Kinase-specific substrate (peptide or protein).
  - ATP (often radiolabeled, e.g., [γ-<sup>33</sup>P]ATP).
  - Assay buffer (containing MgCl<sub>2</sub>, DTT, etc.).
  - Test compound (e.g., AG-494) dissolved in a suitable solvent (e.g., DMSO).
  - Stop solution (e.g., EDTA).
- Assay Procedure:
  - The kinase, substrate, and test compound are pre-incubated in the assay buffer in a multiwell plate.
  - The kinase reaction is initiated by the addition of ATP.
  - The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
  - The reaction is terminated by the addition of the stop solution.



 The amount of phosphorylated substrate is quantified. For radiolabeled assays, this can be done by capturing the phosphorylated substrate on a filter membrane and measuring radioactivity using a scintillation counter. For non-radioactive assays, methods like fluorescence polarization, FRET, or luminescence can be used.

#### Data Analysis:

- The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor.
- IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

### **Cellular Kinase Assay**

This assay measures the effect of a compound on kinase activity within a cellular context.

- Cell Culture and Treatment:
  - A cell line that expresses the target kinase is cultured under appropriate conditions.
  - Cells are treated with various concentrations of the test compound for a specific duration.
  - For receptor tyrosine kinases, cells may be stimulated with a specific ligand to activate the signaling pathway.
- Cell Lysis and Protein Analysis:
  - After treatment, cells are lysed to extract proteins.
  - The phosphorylation status of the target kinase or its downstream substrates is assessed using techniques like:
    - Western Blotting: Using phospho-specific antibodies to detect the phosphorylated form of the target protein.
    - ELISA (Enzyme-Linked Immunosorbent Assay): A quantitative method using antibodies to measure the amount of phosphorylated protein.



- Flow Cytometry (Phosflow): To measure protein phosphorylation at the single-cell level.
- Data Analysis:
  - The level of phosphorylation in treated cells is compared to untreated or vehicle-treated control cells.
  - IC50 values are calculated based on the concentration-dependent inhibition of phosphorylation.

# **Experimental Workflow for Kinase Specificity Profiling**

The process of determining the kinase selectivity of a compound like **AG-494** typically follows a structured workflow.





Click to download full resolution via product page

Caption: A typical workflow for kinase inhibitor specificity profiling.



#### Conclusion

Tyrphostin **AG-494** exhibits inhibitory activity against EGFR and a limited number of other kinases. While it is a useful tool for studying these specific targets, its complete kinase selectivity profile remains to be fully elucidated. For researchers interested in targeting the JAK2 pathway, more selective and well-characterized inhibitors such as Fedratinib and Pacritinib offer potent alternatives with extensive publicly available data. The choice of inhibitor should be guided by the specific research question and the desired level of selectivity. It is always recommended to empirically validate the activity and selectivity of any kinase inhibitor in the specific experimental system being used.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. biocompare.com [biocompare.com]
- 2. researchgate.net [researchgate.net]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. signal-transducer-and-activator-of-transcription-5.com [signal-transducer-and-activator-of-transcription-5.com]
- 7. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]
- 8. AG 490 | EGFR | Tocris Bioscience [tocris.com]
- 9. Tyrphostin AG 494 blocks Cdk2 activation PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Fedratinib in myelofibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive kinase profile of pacritinib, a nonmyelosuppressive Janus kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]



- 13. Comprehensive kinase profile of pacritinib, a nonmyelosuppressive Janus kinase 2 inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Tyrphostin AG-494: A Comparative Guide to its Kinase Specificity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664428#ag-494-specificity-profiling-against-a-kinase-panel]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com